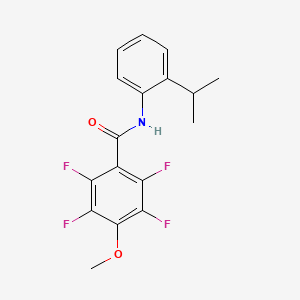

![molecular formula C17H15N3O2 B4584175 2-methyl-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4584175.png)

2-methyl-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyrido[1,2-a]pyrimidin derivatives often involves the condensation of substituted cyanopyridine derivatives with formamide, formic acid, and dimethyl formamide under reflux conditions. This method has been employed to synthesize a new series of compounds with evaluated qualitative antibacterial and in vitro antioxidant activity through agar diffusion and DPPH methods, respectively, demonstrating mild to moderate activity in these domains (Maheswaran et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized through various spectroscopic techniques including 1H NMR, 13C-NMR, IR, MS, and elemental analysis. For example, the crystal structure of a similar benzamide derivative was determined through X-ray single-crystal determination, illustrating the compound's crystallization in the monoclinic space group and the result of N–H···O hydrogen bonds contributing to molecular packing (Deng et al., 2013).

Chemical Reactions and Properties

The modification of the pyridine moiety in related pyrido[1,2-a]pyrimidine compounds has been explored to optimize biological properties. The synthesis involves reactions of benzylamines and derivatives under conditions that promote specific biological activities, such as analgesic properties, demonstrating the potential for structure-activity relationship (SAR) exploration (Ukrainets et al., 2015).

Physical Properties Analysis

The physical properties of compounds in this category often involve their crystalline structure, solubility, and stability under various conditions. The synthesis and characterization of these compounds provide insights into their physical attributes, which can be critical for their application in various scientific domains.

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with biological targets, are central to understanding the compound's potential applications. Research on similar compounds has shown a range of biological activities, from antimicrobial to antiviral effects, underscoring the importance of chemical property analysis for therapeutic development (Balaraman et al., 2018).

Aplicaciones Científicas De Investigación

Anticancer Potential

Compounds structurally related to 2-methyl-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide, such as MGCD0103, have been found to possess significant anticancer activities. MGCD0103, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations in vitro. It blocks cancer cell proliferation and induces histone acetylation, p21 (cip/waf1) protein expression, cell-cycle arrest, and apoptosis, showing promise as an anticancer drug (Zhou et al., 2008).

Anti-Inflammatory and Analgesic Agents

Novel compounds derived from modifications of pyrido[1,2-a]pyrimidin-3-yl benzamide structures have been synthesized and evaluated for their anti-inflammatory and analgesic activities. For example, benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines showing promising results in inhibiting cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) with significant analgesic and anti-inflammatory activities, comparable to standard drugs (Abu‐Hashem et al., 2020).

Antimicrobial Activities

Pyrimidinone and oxazinone derivatives fused with thiophene rings have been synthesized using starting materials related to pyrido[1,2-a]pyrimidin-3-yl benzamide, showing good antibacterial and antifungal activities. These activities are comparable to streptomycin and fusidic acid, used as reference drugs, indicating their potential use in developing new antimicrobial agents (Hossan et al., 2012).

Antiviral Properties

Benzamide-based 5-aminopyrazoles and their fused heterocycles, including pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, have been developed through novel synthesis routes. These compounds demonstrated significant antiviral activities against bird flu influenza (H5N1), showcasing the potential for developing new antiviral drugs based on this structural framework (Hebishy et al., 2020).

Propiedades

IUPAC Name |

2-methyl-N-(7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-11-7-8-15-18-9-14(17(22)20(15)10-11)19-16(21)13-6-4-3-5-12(13)2/h3-10H,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJACFXXHKKQJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC=C(C2=O)NC(=O)C3=CC=CC=C3C)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-N-{7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4584110.png)

![3-ethyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4584130.png)

![6-{[2-(4-methylphenoxy)ethyl]thio}-9H-purine](/img/structure/B4584135.png)

![4-[(4-fluorophenyl)sulfonyl]-2-phenyl-5-(propylthio)-1,3-oxazole](/img/structure/B4584136.png)

![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylacrylamide](/img/structure/B4584144.png)

![[4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4584159.png)

![N-(2,4-dimethylphenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4584163.png)

![3-methoxy-N-{3-[(5-methyl-3-isoxazolyl)amino]-3-oxopropyl}benzamide](/img/structure/B4584171.png)

![2-mercapto-5-{4-methoxy-3-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one](/img/structure/B4584184.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B4584186.png)

![3-[4-(2-methylphenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B4584189.png)